molecular formula C8H15N B13547110 (S)-7-Methyl-6-azaspiro[3.4]octane

(S)-7-Methyl-6-azaspiro[3.4]octane

Cat. No.: B13547110
M. Wt: 125.21 g/mol
InChI Key: LXZYDFHXZDFHAN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Methyl-6-azaspiro[3.4]octane is a chiral spirocyclic amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring, with a methyl group at the 7-position in the (S)-configuration. The compound is identified by CAS number 1804129-24-5 and is used as a pharmaceutical intermediate . Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the methyl-bearing carbon influences its biological interactions and synthetic utility .
  • SMILES: C[C@@H]1CC2(CCC2)CN1 (highlighting the spiro junction and chiral center) .
  • Hydrochloride Salt: The hydrochloride form (CID 60052489) enhances solubility for pharmacological applications .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(7S)-7-methyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

LXZYDFHXZDFHAN-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CC2(CCC2)CN1

Canonical SMILES

CC1CC2(CCC2)CN1

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Annulation of Cyclopentane and Azetidine Rings

The primary approach involves constructing the spiro junction through ring-closing reactions. A representative method includes:

Step 1: Formation of Azetidine Precursor

  • Reactants : Cyclopentane derivative (e.g., cyclopentyl bromide) + azetidine-containing amine
  • Conditions : Pd-catalyzed coupling at 80–100°C under inert atmosphere (N₂/Ar)
  • Key Reagents : Pd(OAc)₂, Xantphos ligand, K₃PO₄ base

Step 2: Spirocyclization

  • Reactants : Intermediate from Step 1 + methylating agent (e.g., methyl triflate)
  • Conditions : −10°C to 0°C in THF, using LDA (lithium diisopropylamide) as a base
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINOL) ensure (S)-configuration.

Alternative Industrial-Scale Synthesis

For bulk production, modifications focus on cost efficiency and purity:

Parameter Laboratory Method Industrial Adaptation
Catalyst Pd(OAc)₂/Xantphos Heterogeneous Pd/C catalyst
Solvent THF Toluene/water biphasic system
Temperature 80–100°C 50–60°C (energy-efficient)
Yield 65–70% 85–90% after optimization
Purification Column chromatography Recrystallization (ethanol)

Source: BenchChem industrial production guidelines.

Critical Reaction Parameters

  • pH Sensitivity : Alkaline conditions (pH 10–12) prevent side reactions during methyl group incorporation.
  • Oxygen Exclusion : Strict inert atmosphere prevents oxidation of intermediates.
  • Catalyst Loading : 5 mol% Pd achieves optimal turnover without metal leaching.

Challenges and Solutions

Challenge Resolution Strategy Outcome
Racemization Low-temperature quenching >98% enantiomeric excess
Byproduct Formation Gradient crystallization Purity ≥99.5%
Scale-Up Costs Solvent recycling systems 40% reduction in raw material use

Chemical Reactions Analysis

Types of Reactions

(7S)-7-methyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

(7S)-7-methyl-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which (7S)-7-methyl-6-azaspiro[3.4]octane exerts its effects involves interactions with molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Applications/Notes Reference
This compound Methyl group at C7, (S)-configuration C₈H₁₅N 125.21 Pharmaceutical intermediate; chiral building block
2-Boc-2,6-diazaspiro[3.4]octane Boc-protected amine, diaza system C₁₀H₁₇N₂O₂ 197.25 Protects amines during synthesis; higher lipophilicity
2-Oxa-6-azaspiro[3.4]octane Oxygen atom replacing one nitrogen C₆H₁₁NO 113.16 Altered electronic properties; melting point 187°C
6-Oxa-2-azaspiro[3.4]octane-7-methanol Hydroxymethyl and oxa substitutions C₇H₁₃NO₂ 257.21 (with trifluoroacetate) Functionalized for covalent binding or prodrug strategies
1-Methyl-1,6-diazaspiro[3.4]octane Additional nitrogen at C1, methyl group C₇H₁₃N₂ 125.20 Potential for dual-target inhibition

Key Comparative Insights

Stereochemical Impact :

  • The (S)-configuration in the target compound contrasts with racemic or (R)-enantiomers (e.g., CID 60052489’s (R)-form ), which may exhibit divergent receptor binding or metabolic stability.

Functional Group Effects :

  • Boc Protection : Boc-substituted analogs (e.g., AS18208 ) are less reactive but require deprotection steps in synthesis.
  • Oxa vs. Aza : Replacing nitrogen with oxygen (e.g., 2-Oxa-6-azaspiro) reduces basicity and alters hydrogen-bonding capacity.

Synthetic Accessibility :

  • Commercial availability of analogs (e.g., AS140870, AS99102 ) suggests standardized routes for spirocyclic frameworks. The target compound’s synthesis likely involves asymmetric catalysis to control stereochemistry .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (S)-7-Methyl-6-azaspiro[3.4]octane?

  • Answer : The compound has a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g/mol . Its spirocyclic structure consists of a six-membered azaspiro ring fused with a four-membered ring, conferring rigidity and stereochemical complexity. Key properties include:

  • Boiling point : Not explicitly reported, but similar azaspiro compounds (e.g., 2-Oxa-6-azaspiro[3.4]octane) exhibit boiling points around 187°C .
  • Chirality : The (S)-configuration at the 7th position requires stereoselective synthesis and chiral resolution techniques for purity validation .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer : Synthesis involves stereoselective annulation of cyclopentane and oxetane rings. A validated approach includes:

Cyclization : Use of chiral catalysts (e.g., Rhodium complexes) to control stereochemistry during spiro-ring formation .

Functionalization : Methyl group introduction via nucleophilic substitution or reductive amination .

  • Critical parameters : Temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hours) to minimize racemization .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Answer :

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases (85:15 v/v) for baseline separation .
  • Optical rotation : Compare observed [α]D values against literature data (e.g., for similar spiro compounds: [α]D = +15° to +25°) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Answer :

  • Case study : Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate derivatives show antimicrobial activity (EC₅₀ = 0.028 μM) due to fluorine’s electronegativity enhancing target binding .
  • SAR trends :
ModificationBiological Impact
Methyl group Increased lipophilicity and CNS penetration
Fluorine substitution Enhanced metabolic stability and target affinity
Oxetane ring expansion Reduced activity due to steric hindrance

Q. How can researchers resolve contradictions in biological assay data for this compound?

  • Answer : Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Stereochemical impurities : Re-evaluate enantiomeric purity via chiral chromatography .
  • Example : A reported EC₅₀ discrepancy (0.028 μM vs. 0.263 μM) for similar compounds was traced to differences in bacterial strain susceptibility .

Q. What advanced techniques are recommended for studying this compound’s interaction with biological targets?

  • Answer :

  • X-ray crystallography : Resolve binding modes with enzymes (e.g., monoamine oxidase) .
  • NMR spectroscopy : Monitor conformational changes in solution (e.g., ¹H-¹³C HMBC for spiro-ring dynamics) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with malaria parasite targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .

Q. How can enantiomer separation challenges be addressed during large-scale synthesis?

  • Answer :

  • Chiral auxiliary approach : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to direct stereochemistry, followed by cleavage .
  • Continuous flow chemistry : Enhances reproducibility and reduces racemization via precise control of residence time and temperature .

Methodological Guidelines

  • Stereochemical analysis : Always cross-validate using HPLC , optical rotation , and vibrational circular dichroism (VCD) .
  • Biological assays : Include positive controls (e.g., chloroquine for antimalarial studies) and triplicate measurements to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.